molecular formula C20H18N2O2 B7952078 ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate

ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate

Cat. No.: B7952078
M. Wt: 318.4 g/mol
InChI Key: WBOVBXRAAPCSIZ-PTNGSMBKSA-N
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Description

Ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. This compound, in particular, is characterized by the presence of a cyano group and an ester functional group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate typically involves the reaction of 9-ethyl-9H-carbazole with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, where the base deprotonates the ethyl cyanoacetate, forming an enolate ion that subsequently reacts with the carbazole derivative to form the desired product. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Amines or alcohols, depending on the functional group reduced.

    Substitution: Various substituted carbazole derivatives with different functional groups.

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano and ester functional groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate can be compared with other carbazole derivatives, such as:

    9-ethyl-9H-carbazole: Lacks the cyano and ester functional groups, resulting in different chemical properties and reactivity.

    2-carbazol-9-ylethyl prop-2-enoate: Similar structure but without the cyano group, leading to variations in its biological activities and applications.

    [(9-ethyl-9H-carbazol-3-yl)carbamoyl]methyl (2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate: Contains additional functional groups, which may enhance or alter its chemical and biological properties.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-3-22-18-8-6-5-7-16(18)17-12-14(9-10-19(17)22)11-15(13-21)20(23)24-4-2/h5-12H,3-4H2,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOVBXRAAPCSIZ-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=C(C#N)C(=O)OCC)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=C(/C#N)\C(=O)OCC)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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